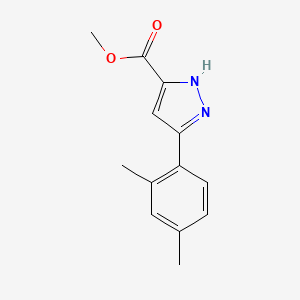

methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

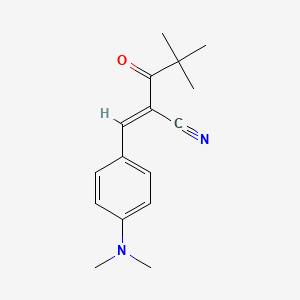

Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate (Methyl-DPC) is an organic compound belonging to the class of pyrazole carboxylates. It is a white crystalline solid with a melting point of 176-178°C and a molecular weight of 220.3 g/mol. Methyl-DPC is a versatile compound with a range of applications in scientific research, such as in the synthesis of other compounds and in the investigation of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : An effective route for direct synthesis of substituted pyrazole was described, involving the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride, producing ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (Naveen et al., 2021).

- Crystal Structure Analysis : Detailed crystal structure analysis has been conducted for pyrazole derivatives, providing insights into molecular interactions and stability (Viveka et al., 2016).

Biological Properties

- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showed significant in vitro antimicrobial and anticancer activity (Hafez et al., 2016).

- Antioxidant Properties : The antioxidant susceptibilities of pyrazole compounds were evaluated using DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).

Chemical Properties and Reactions

- Dyeing Properties : A study on the dyeing performance and fastness tests of new azo and bisazo dyes derived from 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one, was conducted (Bagdatli & Ocal, 2012).

Coordination Chemistry

- Coordination Complexes : Research on mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives provided insights into the formation of hydrogen-bonded networks (Radi et al., 2015).

Tautomerism Studies

- Annular Tautomerism : The structures of four NH-pyrazoles were determined, revealing insights into tautomerism in both solution and solid states (Cornago et al., 2009).

Drug Synthesis

- Synthesis of Bioactive Compounds : 3-phenyl-1H-pyrazole derivatives were synthesized, highlighting their importance as intermediates for biologically active compounds (Liu et al., 2017).

properties

IUPAC Name |

methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(15-14-11)13(16)17-3/h4-7H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVHDXBTVYCPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B2465081.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)

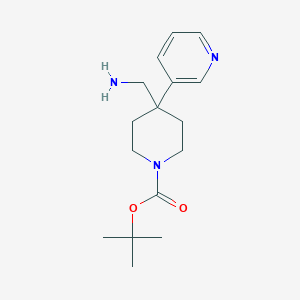

![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2465088.png)

![2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465093.png)

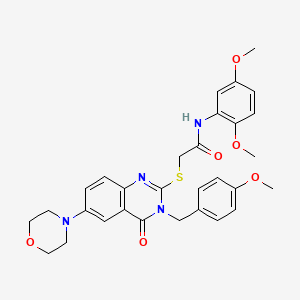

![N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2465100.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)